C.I. Acid Yellow 99

Description

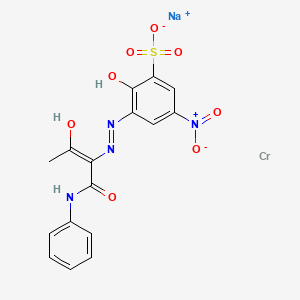

Structure

3D Structure of Parent

Properties

CAS No. |

10343-58-5 |

|---|---|

Molecular Formula |

C16H13CrN4NaO8S |

Molecular Weight |

496.3 g/mol |

IUPAC Name |

sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |

InChI |

InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1 |

InChI Key |

BFWYEBUNFYVNAT-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. 13900; EINECS 233-748-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of C.I. Acid Yellow 99

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 99, also known by its Colour Index number 13900, is a synthetic monoazo dye belonging to the acid dye class.[1] As a chromium complex, it exhibits notable fastness properties, making it suitable for various industrial applications, primarily in the dyeing of protein fibers such as wool and silk, as well as polyamides.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of C.I. Acid Yellow 99, including its physicochemical characteristics, spectral properties, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may encounter or utilize this compound in their work.

Chemical and Physical Properties

C.I. Acid Yellow 99 is a yellow powder with a reddish-yellow hue.[3] It is soluble in water and strong sulfuric acid, in which it produces a brown solution.[1] The fundamental chemical and physical properties of C.I. Acid Yellow 99 are summarized in the table below.

| Property | Value | Reference |

| CI Name | C.I. Acid Yellow 99 | |

| CI Number | 13900 | |

| CAS Number | 10343-58-5 | |

| Molecular Formula | C₁₆H₁₁CrN₄NaO₉S | |

| Molecular Weight | 510.33 g/mol | |

| Chemical Class | Monoazo, Metal Complex | |

| Physical Appearance | Yellow Powder | |

| Hue | Reddish Yellow |

Synthesis

The synthesis of C.I. Acid Yellow 99 involves a multi-step process that is characteristic of many azo dyes. The general workflow for its preparation is outlined below.

Experimental Protocol: Synthesis of C.I. Acid Yellow 99

The manufacturing process for C.I. Acid Yellow 99 involves the following key steps:

-

Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized. This reaction is typically carried out in an acidic medium with sodium nitrite at a low temperature to form the corresponding diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide (acetoacetanilide). This electrophilic substitution reaction forms the azo chromophore.

-

Complexation: The final step involves the formation of a chromium complex with the azo dye. This metallization step enhances the lightfastness and other fastness properties of the dye.

Spectral Properties

The color of C.I. Acid Yellow 99 arises from its ability to absorb light in the visible region of the electromagnetic spectrum. The UV-Visible absorption spectrum is a key characteristic for identifying and quantifying the dye.

UV-Visible Absorption Spectroscopy

In aqueous solutions, C.I. Acid Yellow 99 exhibits characteristic absorption peaks. While specific λmax values for C.I. Acid Yellow 99 are not consistently reported across all literature, a study on the closely related "Acid Yellow 9" shows a broad absorption peak in the visible region, which is typical for azo dyes. In acidic conditions, the color of the dye solution can shift, indicating a change in the electronic structure of the chromophore.

| Spectral Property | Value | Reference |

| UV-Vis Absorption | Characteristic broad peaks in the visible region. In acidic multilayer films, a peak at ~650 nm has been observed, shifted from ~500 nm in the non-acidic state. |

Experimental Protocol: UV-Visible Spectroscopy

The following is a general protocol for obtaining the UV-Visible absorption spectrum of C.I. Acid Yellow 99.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a stock solution of C.I. Acid Yellow 99 of a known concentration in a suitable solvent (e.g., deionized water). Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Measurement:

-

Use the solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of each solution over a wavelength range of at least 300-700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fastness Properties

The fastness properties of a dye refer to its resistance to various environmental factors, such as washing and light. C.I. Acid Yellow 99, being a metal-complex dye, generally exhibits good fastness properties.

| Fastness Property | Rating | Reference |

| Lightfastness | 4-5 | |

| Washing Fastness | 5 |

Experimental Protocol: Determination of Washing Fastness (AATCC Test Method 61)

This protocol provides an accelerated method to assess the colorfastness to laundering of textiles.

-

Apparatus: Launder-Ometer or similar apparatus, stainless steel containers and balls, multifiber test fabric, and a spectrophotometer or gray scales for evaluation.

-

Procedure:

-

A specimen of the dyed fabric is stitched to a multifiber test fabric.

-

The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls.

-

The container is placed in a Launder-Ometer and agitated at a controlled temperature and time to simulate multiple home launderings.

-

After the test, the specimen is rinsed and dried.

-

-

Evaluation: The change in color of the test specimen and the staining of the adjacent multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

Experimental Protocol: Determination of Lightfastness (ISO 105-B02 / AATCC Test Method 16)

This protocol determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

-

Apparatus: A xenon arc lamp apparatus, specimen holders, and Blue Wool standards.

-

Procedure:

-

A specimen of the dyed fabric is mounted in a holder.

-

A set of Blue Wool standards with known lightfastness ratings are also mounted.

-

The specimens and standards are exposed simultaneously to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

-

-

Evaluation: The lightfastness of the specimen is assessed by comparing the change in its color with the changes in the Blue Wool standards. The rating is given as the number of the Blue Wool standard that shows a similar degree of fading.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of dyes.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

-

Chromatographic Conditions (General Example):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program would be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: The DAD can be set to monitor the absorbance at the λmax of C.I. Acid Yellow 99.

-

-

Sample Preparation: Dissolve a known amount of the dye in the mobile phase or a suitable solvent and filter through a 0.45 µm filter before injection.

Conclusion

C.I. Acid Yellow 99 is a well-established acid dye with a defined chemical structure and a set of characteristic properties that make it suitable for specific industrial applications. This technical guide has provided an overview of its core chemical properties, synthesis, and analytical methodologies. The presented experimental protocols offer a foundation for researchers and scientists to further investigate and utilize this compound in their respective fields. For more detailed and specific quantitative data, it is recommended to consult dedicated analytical studies or technical data sheets from chemical suppliers.

References

A Technical Guide to C.I. Acid Yellow 99 (CAS 10343-58-5)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Acid Yellow 99, identified by CAS number 10343-58-5, is a synthetic anionic dye belonging to the azo and 1:1 metal-complex class.[1][2][3] It is characterized by a chromium atom complexed within its molecular structure, which imparts high lightfastness.[1][3] Primarily used in the textile and leather industries for dyeing protein-based fibers such as wool and silk, it also sees application in paper and wood coloration. For the scientific community, Acid Yellow 99 serves as a model anionic compound in environmental and materials science research, particularly in the development and evaluation of novel adsorbent materials for wastewater treatment. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanisms of application, and established experimental protocols.

Chemical and Physical Properties

C.I. Acid Yellow 99 is a dark yellow to brown fine powder. It is soluble in water, a characteristic essential for its application in aqueous dyeing processes. When dissolved in concentrated sulfuric acid, it produces a brown solution. As a metal-complex dye, it exhibits good stability under normal conditions.

Table 1: Chemical Identifiers and Properties of C.I. Acid Yellow 99

| Property | Value |

| CAS Number | 10343-58-5 |

| C.I. Number | 13900 |

| Chemical Class | Azo, 1:1 Metal Complex Dye |

| Synonyms | Acid Yellow GR, Acid Yellow RA, Amalan Yellow GRL, Sumilan Yellow GR |

| Appearance | Dark yellow to brown fine powder |

| Molecular Formula | C16H15CrN4NaO8S C16H13CrN4NaO8S C16H12CrN4O9S·Na C16H11CrN4NaO9S |

| Molecular Weight | 496.35 g/mol 510.33 g/mol 444.35 g/mol 511.34 g/mol |

| Purity | Typically available at ≥95% purity. |

Synthesis Pathway

The manufacturing process for C.I. Acid Yellow 99 involves a multi-step chemical synthesis. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction and subsequent metal complexation.

Experimental Protocol: Synthesis

-

Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is reacted with a coupling agent, 3-Oxo-N-phenylbutanamide (also known as acetoacetanilide). This reaction forms the core azo dye structure.

-

Complexation: The azo dye intermediate is then treated with a chromium salt to form the final 1:1 chromium complex, yielding C.I. Acid Yellow 99.

Application Principle: Acid Dyeing

As an acid dye, the application of Acid Yellow 99 relies on its anionic nature. The molecule contains a sulfonic acid group (-SO₃⁻) which is negatively charged in an aqueous solution. Protein and polyamide fibers, such as wool, silk, and nylon, contain amine groups (-NH₂). In an acidic dyebath, these amine groups become protonated (-NH₃⁺), creating cationic sites on the fiber. The negatively charged anionic dye is then attracted to these positive sites, forming strong ionic bonds that fix the color to the fiber.

Research Applications: Adsorption Studies

Acid Yellow 99 is frequently used as a model compound to study the efficacy of various materials in removing anionic dyes from wastewater. Its stable chemical structure and clear spectrophotometric signature make it ideal for quantifying adsorption kinetics and capacity.

Experimental Protocol: Batch Adsorption Analysis This protocol outlines a typical procedure for evaluating the performance of a novel adsorbent material.

-

Preparation of Dye Solution: Prepare a stock solution of C.I. Acid Yellow 99 of a known concentration (e.g., 1000 mg/L) in deionized water. Create a series of standard solutions of varying concentrations through serial dilution.

-

Spectrophotometric Calibration: Using a UV-Vis spectrophotometer, measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for Acid Yellow 99 to generate a calibration curve (Absorbance vs. Concentration).

-

Adsorption Experiment:

-

In a series of flasks, add a fixed mass of the adsorbent material (e.g., 0.1 g) to a fixed volume of dye solution of a known initial concentration (e.g., 100 mL of 50 mg/L).

-

Adjust the pH of the solutions to the desired value using HCl or NaOH.

-

Place the flasks in a shaker bath at a constant temperature and agitation speed.

-

-

Sample Analysis: At predetermined time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies), withdraw aliquots from each flask.

-

Quantification: Separate the adsorbent from the liquid phase, typically by centrifugation or filtration. Measure the absorbance of the supernatant and use the calibration curve to determine the final dye concentration.

-

Data Calculation:

-

The amount of dye adsorbed per unit mass of adsorbent at time t (q_t, in mg/g) is calculated using the formula: q_t = (C₀ - C_t) * V / m where C₀ and C_t are the initial and final concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

-

Modeling: Fit the experimental data to kinetic models (e.g., Pseudo-Second-Order) and isotherm models (e.g., Langmuir, Freundlich) to determine key adsorption parameters.

Table 2: Common Adsorption Models for Data Analysis

| Model Type | Model Name | Key Parameters Determined |

| Kinetic | Pseudo-Second-Order | Rate constant (k₂), equilibrium adsorption capacity (q_e) |

| Isotherm | Langmuir | Maximum monolayer adsorption capacity (q_max) |

| Isotherm | Freundlich | Adsorption intensity and capacity factor (n, K_f) |

Safety and Toxicology

While C.I. Acid Yellow 99 is generally classified as non-hazardous for transport, appropriate laboratory safety precautions are necessary. Chronic exposure may pose health risks.

Table 3: Safety and Handling Information

| Aspect | Details |

| GHS Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). However, this may vary by jurisdiction. |

| Safety Statements | S24/25: Avoid contact with skin and eyes. |

| Personal Protective Equipment | Wear safety glasses with side-shields, protective gloves, and appropriate lab clothing. |

| Chronic Toxicity | May cause adverse effects on the bone marrow, blood-forming system, and liver with prolonged or repeated exposure. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition | Under fire conditions, may produce hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx). |

| Acute Toxicity | The acute toxicity of the substance is unknown. |

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and established laboratory safety protocols.

References

A Technical Guide to the Spectroscopic Analysis of C.I. Acid Yellow 99

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the absorption and emission spectra of C.I. Acid Yellow 99. Due to the limited availability of specific published data for this particular dye, this document focuses on the standardized experimental protocols for determining key photophysical parameters, including absorption and emission maxima (λmax), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). The information presented herein is intended to equip researchers with the necessary knowledge to conduct their own spectroscopic analysis of C.I. Acid Yellow 99 and similar anionic dyes.

Introduction to C.I. Acid Yellow 99

C.I. Acid Yellow 99, also known by its Colour Index number 13900, is an anionic monoazo dye.[1] It is characterized as a yellow powder that is soluble in water.[1][2] Its chemical formula is C₁₆H₁₅CrN₄NaO₈S, and it has a molecular weight of approximately 496.35 g/mol .[3] This dye is utilized in various industrial applications, including the dyeing of textiles, leather, and paper.[1] In a research context, it has been employed in adsorption studies. A thorough understanding of its photophysical properties is crucial for its application in fields that rely on light-matter interactions, such as in the development of fluorescent probes and sensors.

Photophysical Parameters of C.I. Acid Yellow 99

A comprehensive search of scientific literature did not yield specific quantitative data for the absorption and emission spectra, fluorescence quantum yield, or fluorescence lifetime of C.I. Acid Yellow 99. The following tables are provided as a template for summarizing such data once it has been determined experimentally.

Absorption and Emission Spectra

| Parameter | Value | Solvent | Concentration |

| Absorption Maximum (λmax) | Data not available | ||

| Molar Absorptivity (ε) | Data not available | ||

| Emission Maximum (λem) | Data not available | ||

| Stokes Shift | Data not available |

Fluorescence Properties

| Parameter | Value | Standard | Solvent |

| Fluorescence Quantum Yield (ΦF) | Data not available | ||

| Fluorescence Lifetime (τ) | Data not available |

Experimental Protocols

The following sections detail the standardized procedures for measuring the photophysical properties of a dye such as C.I. Acid Yellow 99.

Measurement of Absorption Spectrum

The absorption spectrum of a dye is determined using a UV-Vis spectrophotometer. This technique measures the absorbance of light at various wavelengths as it passes through a sample.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectroscopy-grade solvent (e.g., water, ethanol)

-

C.I. Acid Yellow 99

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of C.I. Acid Yellow 99 and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Instrument Calibration: Calibrate the spectrophotometer by using a cuvette filled with the pure solvent as a blank. This sets the baseline absorbance to zero.

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the most dilute sample solution and then fill it approximately three-quarters full.

-

Ensure the outside of the cuvette is clean and dry before placing it in the spectrophotometer's sample holder.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

Repeat the measurement for each of the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the concentration, a plot of absorbance versus concentration can be created. The slope of this line will be the molar absorptivity (ε).

-

Measurement of Emission Spectrum

The fluorescence emission spectrum is measured using a spectrofluorometer. This involves exciting the sample at a specific wavelength and measuring the intensity of the emitted light at various wavelengths.

Materials:

-

Spectrofluorometer

-

Fluorescence cuvettes (four-sided polished quartz)

-

The same solutions prepared for the absorption measurements

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Set the emission and excitation slit widths (e.g., 5-10 nm).

-

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background signals or Raman scattering peaks.

-

Sample Measurement:

-

Use a fluorescence cuvette to measure the emission spectrum of each of the diluted dye solutions.

-

The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., from λmax + 10 nm to 800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem).

-

The Stokes shift can be calculated as the difference between the absorption maximum and the emission maximum (λem - λmax).

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is typically determined using a comparative method with a well-characterized fluorescence standard.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

Solutions of the standard and C.I. Acid Yellow 99 with low absorbance (< 0.1) at the excitation wavelength.

Procedure:

-

Absorption Measurement: Measure the absorbance of the standard and the sample solutions at the same excitation wavelength.

-

Emission Measurement:

-

Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the standard and the sample.

-

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive, high-speed detector.

-

The same dilute sample solutions used for quantum yield measurements.

Procedure:

-

Instrument Setup:

-

The sample is excited with short pulses of light at the absorption maximum.

-

The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.

-

-

Data Acquisition: This process is repeated many times, and a histogram of the number of photons detected versus time is constructed. This histogram represents the fluorescence decay curve.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the lifetime is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a dye.

Conclusion

References

A Technical Guide to the Determination of the Fluorescence Quantum Yield of C.I. Acid Yellow 99

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Understanding Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of a fluorophore's brightness and is influenced by its molecular structure and its environment, including solvent polarity, pH, temperature, and viscosity.[4] It is a key parameter in the development and application of fluorescent probes and materials. The determination of the quantum yield can be performed through two primary methods: the absolute method and the relative method.

II. Experimental Protocols for Quantum Yield Determination

A. Relative Method

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.

1. Selection of a Suitable Standard

The choice of the reference standard is crucial for accurate results. The standard should have the following characteristics:

-

Known and reliable quantum yield: The quantum yield of the standard should be well-established in the literature.

-

Similar spectral properties: The absorption and emission spectra of the standard should be in a similar range to the sample to minimize wavelength-dependent instrumental errors.

-

High photostability: The standard should be resistant to photobleaching under the experimental conditions.

-

Purity: The standard should be of high purity.

2. Experimental Procedure

The following protocol outlines the steps for the relative determination of fluorescence quantum yield using a conventional fluorescence spectrometer.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample (C.I. Acid Yellow 99) and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 in a 10 mm cuvette to avoid inner filter effects.

-

The solvent used should be of spectroscopic grade and checked for any intrinsic fluorescence.

-

-

Absorbance Measurements:

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Using a fluorescence spectrometer, record the corrected emission spectra of all solutions. It is critical that the spectrometer's emission channel is corrected for its wavelength-dependent sensitivity.

-

The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.

-

The slope of these lines (m) is used in the quantum yield calculation.

-

3. Calculation

The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Table 1: Key Parameters for Relative Quantum Yield Determination

| Parameter | Description | Recommended Value/Consideration |

| Reference Standard | A compound with a known quantum yield. | Select a standard with overlapping absorption/emission with C.I. Acid Yellow 99. |

| Solvent | Spectroscopic grade, non-fluorescent. | The same solvent should be used for the sample and standard. |

| Concentration Range | Dilute solutions to avoid inner filter effects. | Absorbance at excitation wavelength < 0.05. |

| Excitation Wavelength | A wavelength at which both sample and standard absorb. | Should be kept consistent for all measurements. |

| Emission Spectra | Corrected for instrument response. | Integration of the entire emission band is required. |

Diagram 1: Workflow for Relative Fluorescence Quantum Yield Determination

Caption: Workflow for the relative determination of fluorescence quantum yield.

B. Absolute Method

The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.

1. Instrumentation

A calibrated integrating sphere setup is essential for this measurement. The sphere collects all the light emitted from the sample over a nearly 4π solid angle.

2. Experimental Procedure

The following protocol describes the absolute determination of fluorescence quantum yield.

-

Instrument Calibration: The integrating sphere and detector system must be spectrally calibrated.

-

Measurement Steps:

-

Blank Measurement (Excitation Scatter): A cuvette containing only the solvent is placed in the integrating sphere, and the excitation light is passed through it. The scattered excitation light is measured by the detector. This gives the signal for 100% transmission.

-

Sample Measurement (Excitation and Emission): The cuvette with the C.I. Acid Yellow 99 solution is placed in the sphere. The detector now measures the unabsorbed excitation light and the total fluorescence emission from the sample.

-

Direct Excitation Beam Measurement (Optional but recommended): The excitation beam is directed into the sphere without the sample to measure the total number of incident photons.

-

-

Data Analysis:

-

The number of absorbed photons is determined by the difference between the incident excitation light intensity (from the blank or direct beam measurement) and the unabsorbed excitation light in the sample measurement.

-

The number of emitted photons is determined by integrating the area of the sample's emission spectrum.

-

3. Calculation

The absolute fluorescence quantum yield (Φ_f) is calculated as:

Φ_f = (Number of emitted photons) / (Number of absorbed photons)

Table 2: Key Components for Absolute Quantum Yield Determination

| Component | Description | Requirement |

| Integrating Sphere | A sphere with a highly reflective inner surface. | Collects all emitted and scattered light. |

| Calibrated Light Source | Provides monochromatic excitation. | Wavelength should be within the absorption band of the sample. |

| Calibrated Detector | Measures the intensity of light. | Must be spectrally calibrated over the excitation and emission range. |

| Sample and Blank | Dilute solution of the fluorophore and pure solvent. | Solvent should be non-fluorescent and non-absorbing at the excitation wavelength. |

References

Mechanism of action of C.I. Acid Yellow 99 in adsorption

An In-Depth Technical Guide on the Adsorption Mechanism of C.I. Acid Yellow 99

Introduction

C.I. Acid Yellow 99 (AY-99), also identified by its Colour Index number C.I. 13900, is a synthetic anionic dye belonging to the azo class. Structurally, it is a metal complex, specifically a chrome complex, which imparts stability and specific coloration properties[1]. Its primary applications include the dyeing of protein-based fibers such as wool and silk, as well as polyamides and leather[1]. The release of effluents containing AY-99 and other similar dyes into aquatic ecosystems poses significant environmental challenges due to their persistence, color, and potential toxicity.

Adsorption has emerged as a highly effective, simple, and cost-efficient technology for the removal of such dyes from wastewater[2]. Understanding the fundamental mechanism of AY-99 adsorption onto various substrates is critical for the design and optimization of efficient water treatment systems. This technical guide provides a comprehensive overview of the core mechanisms governing the adsorption of C.I. Acid Yellow 99, detailing the physicochemical interactions, kinetics, equilibrium dynamics, and thermodynamic feasibility. The principles and data from closely related acid dyes are also discussed to provide a broader context where specific data for AY-99 is limited.

Physicochemical Properties of C.I. Acid Yellow 99

The adsorption behavior of a dye is intrinsically linked to its molecular structure and properties. AY-99 is an anionic dye due to the presence of a sulfonic acid group in its precursor molecule, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid[1]. In aqueous solutions, this group ionizes to form a sulfonate group (-SO₃⁻), conferring a net negative charge to the dye molecule.

Table 1: Physicochemical Properties of C.I. Acid Yellow 99

| Property | Value | Reference |

|---|---|---|

| C.I. Name | Acid Yellow 99 | [1] |

| C.I. Number | 13900 | |

| CAS Number | 10343-58-5 | |

| Molecular Formula | C₁₆H₁₃N₄NaO₈S | |

| Molecular Weight | 444.35 g/mol |

| Chemical Class | Azo, Metal Complex (Chrome) | |

Core Mechanisms of Adsorption

The removal of AY-99 from an aqueous solution onto a solid adsorbent surface is governed by a combination of physical and chemical interactions. The dominant mechanism is heavily influenced by system variables, most notably the solution pH.

The Role of pH and Electrostatic Interaction

Solution pH is the most critical parameter in the adsorption of anionic dyes like AY-99. It dictates the surface charge of the adsorbent and the ionization state of the dye. Most common adsorbents, such as activated carbon, have a point of zero charge (pHₚzc), the pH at which their surface is electrically neutral.

-

At low pH (pH < pHₚzc): The adsorbent surface becomes protonated by excess H⁺ ions, resulting in a net positive charge. This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic AY-99 molecules. This is typically the condition for maximum adsorption efficiency for acid dyes. For instance, studies on Acid Yellow 17 showed maximum removal at a pH of 2.

-

At high pH (pH > pHₚzc): The adsorbent surface becomes deprotonated, resulting in a net negative charge. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, significantly reducing adsorption capacity. Additionally, excess OH⁻ ions in the solution compete with the dye anions for the remaining active sites.

Caption: pH-dependent electrostatic interactions governing AY-99 adsorption.

Physisorption vs. Chemisorption

The nature of the binding forces can be classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption).

-

Physisorption: Characterized by weak van der Waals forces. It is generally a reversible and exothermic process.

-

Chemisorption: Involves the formation of chemical bonds (e.g., covalent or ionic) between the dye molecules and the adsorbent surface. It is often irreversible and can be endothermic or exothermic.

The thermodynamic parameter, the heat of adsorption (ΔH°), provides insight into this distinction. A low ΔH° value suggests physisorption, while a higher value is indicative of chemisorption.

Other Potential Interactions

While electrostatic forces are often dominant, other mechanisms can contribute to the adsorption process:

-

π-π Interactions: The aromatic rings present in the azo structure of AY-99 can interact with the graphitic surface of carbon-based adsorbents via π-π stacking.

-

Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., -OH, -COOH) can form hydrogen bonds with nitrogen and oxygen atoms in the dye molecule.

Adsorption Kinetics

Adsorption kinetics describe the rate at which the dye is removed from the solution, providing information on the rate-limiting step and the overall efficiency of the process.

The experimental data are typically fitted to kinetic models, most commonly the pseudo-first-order and pseudo-second-order models.

-

Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available active sites.

-

Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. A good fit to this model, which is common for dye adsorption, suggests that the adsorption process is likely controlled by chemisorption.

The overall adsorption process can be controlled by several steps, including bulk diffusion, film diffusion (movement of the dye from the bulk solution to the adsorbent's external surface), and intraparticle diffusion (movement of the dye within the pores of the adsorbent).

Caption: Generalized experimental workflow for kinetic and equilibrium studies.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. They are crucial for determining the maximum adsorption capacity of an adsorbent.

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum monolayer adsorption capacity (qₘ).

-

Freundlich Isotherm: This is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

The suitability of each model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data.

Caption: Logical relationships in kinetic and isotherm modeling of adsorption.

Thermodynamic Parameters

Thermodynamic studies are essential to determine the spontaneity and nature of the adsorption process. Key parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

-

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable.

-

Enthalpy (ΔH°): A positive ΔH° signifies an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° indicates an exothermic process, favored at lower temperatures.

-

Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-solution interface during the adsorption process.

These parameters provide a complete picture of the energy changes and feasibility of the adsorption of AY-99.

Experimental Data and Protocols

While specific published data on C.I. Acid Yellow 99 is scarce, the following tables summarize typical quantitative parameters observed for the adsorption of other closely related acid yellow dyes on various adsorbents. This data is illustrative of the expected performance.

Table 2: Illustrative Adsorption Isotherm Parameters for Various Acid Yellow Dyes

| Dye | Adsorbent | Isotherm Model | qₘ (mg/g) | R² | Ref |

|---|---|---|---|---|---|

| Acid Yellow 11 | Pisum Sativum Peels AC | Langmuir | 515.46 | 0.992 | |

| Acid Yellow 36 | Sawdust Carbon | Langmuir | 183.8 | - | |

| Acid Yellow 36 | Rice Husk Carbon | Langmuir | 86.9 | - | |

| Acid Yellow 23 | Flamboyant Pods AC | Vieth–Sladek | 643.04 | - |

| Acid Yellow 17 | Activated Rice Husk | Langmuir | - | - | |

AC: Activated Carbon

Table 3: Illustrative Adsorption Kinetic & Thermodynamic Parameters for Acid Yellow Dyes

| Dye | Adsorbent | Kinetic Model | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Ref |

|---|---|---|---|---|---|---|

| Acid Yellow 17 | Açaí Bunch AC | Pseudo-Second-Order | - | - | - |

| Acid Yellow 36 | Sawdust/Rice Husk AC | Pseudo-First-Order | -2.65 to -7.27 | -29.9 | 91.29 | |

Standard Experimental Protocol: Batch Adsorption Study

The following protocol outlines a standard methodology for investigating the adsorption of AY-99.

-

Preparation of Materials:

-

Adsorbent: The chosen adsorbent (e.g., activated carbon) is washed with deionized water to remove impurities, dried in an oven (typically at 105-110°C) to a constant weight, and stored in a desiccator.

-

Dye Solution: A stock solution of AY-99 (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of dye powder in deionized water. Experimental solutions of desired concentrations are prepared by diluting the stock solution.

-

-

Batch Adsorption Experiment:

-

A fixed mass of the adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 100 mL) of AY-99 solution with a known initial concentration.

-

The pH of the solutions is adjusted to the desired value using dilute HCl or NaOH.

-

The flasks are sealed and agitated in a thermostatic shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time until equilibrium is reached.

-

-

Analysis:

-

After agitation, the solution is filtered or centrifuged to separate the adsorbent.

-

The residual concentration of AY-99 in the supernatant is determined using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λₘₐₓ).

-

The amount of dye adsorbed at equilibrium (qₑ, in mg/g) is calculated using the mass balance equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

-

Data Modeling:

-

For kinetic studies, samples are withdrawn at various time intervals.

-

For isotherm studies, the initial dye concentration is varied while keeping other parameters constant.

-

The collected data (qₑ and Cₑ) are then fitted to the kinetic and isotherm models described above to determine the relevant parameters.

-

Conclusion

The adsorption of C.I. Acid Yellow 99 is a complex process governed by multiple mechanisms. The primary driving force is the pH-dependent electrostatic attraction between the anionic dye and a positively charged adsorbent surface at acidic pH. Other interactions, including hydrogen bonding and π-π stacking, may also contribute to the overall removal. The adsorption process for similar acid dyes is often spontaneous, can be endothermic or exothermic, and is typically well-described by the pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models. This comprehensive understanding of the underlying mechanisms is paramount for researchers and engineers in developing robust and efficient adsorption-based systems for the remediation of wastewater contaminated with this and other anionic dyes.

References

C.I. Acid Yellow 99: An Uncharted Territory in Cellular Fluorescence Imaging

Despite its classification by some suppliers as a fluorescent dye, an in-depth review of scientific literature reveals a significant absence of C.I. Acid Yellow 99 as a validated fluorescent probe in the field of cell biology. While possessing the general characteristics of an acidic azo dye, crucial data regarding its photophysical properties, biocompatibility, and specific applications in cellular imaging are not documented in publicly available research. This technical overview aims to summarize the known characteristics of C.I. Acid Yellow 99 and highlight the current void in knowledge regarding its potential use by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

C.I. Acid Yellow 99 is recognized as a monoazo dye.[1] Its fundamental properties are outlined in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Yellow 99 | [1] |

| C.I. Number | 13900 | [1] |

| CAS Number | 10343-58-5 | [2] |

| Molecular Formula | C₁₆H₁₅CrN₄NaO₈S | [2] |

| Appearance | Yellow Powder | |

| Solubility | Soluble in water |

The Fluorescence Question: A Lack of Evidence

While commercial listings may categorize C.I. Acid Yellow 99 as a "fluorescent dye," this classification appears to be based on its general chemical class rather than on specific, validated performance as a fluorescent probe in a biological context. Rigorous scientific investigation into its key fluorescence parameters is conspicuously absent from the literature. Essential data for any aspiring fluorescent probe, including:

-

Excitation and Emission Spectra: The specific wavelengths at which the molecule absorbs and emits light are unknown, making it impossible to select appropriate filter sets for fluorescence microscopy.

-

Quantum Yield: This measure of the efficiency of fluorescence emission has not been reported.

-

Molar Extinction Coefficient: The molecule's ability to absorb light at a given wavelength is a critical but uncharacterized parameter.

-

Photostability: Its resistance to photobleaching under microscopic illumination is undetermined.

-

Environmental Sensitivity: How factors such as pH, polarity, and binding to cellular components affect its fluorescent properties is uninvestigated.

Biocompatibility and Cellular Uptake: An Unexplored Frontier

For any compound to be a viable tool in cell biology, its interaction with living cells must be understood. There is currently no published data on the cytotoxicity or biocompatibility of C.I. Acid Yellow 99 in any cell line. The mechanisms by which it might be taken up by cells, and its subsequent intracellular localization, remain entirely speculative.

Experimental Protocols: A Blank Slate

The absence of foundational research into the fluorescence and biological properties of C.I. Acid Yellow 99 means that no established protocols for its use in cell biology exist. Key experimental procedures that would need to be developed and validated include:

-

Staining Protocols: Optimal dye concentration, incubation time, and buffer conditions for staining live or fixed cells are unknown.

-

Fixation and Permeabilization Compatibility: Whether the dye is compatible with common fixation and permeabilization methods has not been tested.

-

Colocalization Studies: Its suitability for multi-color imaging with other fluorescent probes has not been explored.

Signaling Pathways and Logical Relationships: A Hypothetical Workflow

Given the lack of application of C.I. Acid Yellow 99 as a fluorescent probe, any depiction of its use in studying signaling pathways would be purely theoretical. However, a generalized workflow for evaluating a potential new fluorescent probe can be visualized.

Conclusion

While C.I. Acid Yellow 99 is a known entity in the world of industrial dyes, it remains a non-entity in the practical realm of cell biology and fluorescence microscopy. The foundational scientific work required to validate it as a useful fluorescent probe has not been performed. Researchers seeking fluorescent tools for cellular imaging are advised to rely on well-characterized and validated probes for which extensive data and established protocols are readily available. The potential of C.I. Acid Yellow 99 in this field, if any, is yet to be discovered.

References

C.I. Acid Yellow 99: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Yellow 99 (CAS No. 10343-58-5), a monoazo acid dye. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates qualitative information and presents a detailed experimental framework for its quantitative determination in various solvents. This guide is intended to support research, development, and quality control activities where precise solubility information is critical.

Introduction to C.I. Acid Yellow 99

C.I. Acid Yellow 99 is a synthetic dye belonging to the acid dye class, characterized by its anionic nature.[1] These dyes are typically applied to substrates such as wool, silk, polyamide, and leather from an acidic dyebath.[2] The molecule's structure, which includes sulfonic acid groups, facilitates its solubility in aqueous media. The dye is noted for its use in dyeing textiles, leather, paper, and inks, and also in the preparation of solvent dyes.[2]

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative understanding of C.I. Acid Yellow 99's solubility can be derived from various sources. The dye is consistently reported to be soluble in water. This is a key characteristic of acid dyes, enabling their application in aqueous dyeing processes.

The dye is also described as being soluble in strong sulfuric acid, resulting in a brown colored solution. Its application in the formulation of solvent dyes suggests a degree of solubility in certain organic solvents. Although direct data for Acid Yellow 99 is limited, a closely related dye, C.I. Solvent Yellow 19, which shares a similar core structure, is reported to be insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This suggests that C.I. Acid Yellow 99 may also exhibit solubility in polar organic solvents.

Table 1: Summary of Qualitative Solubility of C.I. Acid Yellow 99

| Solvent Class | Specific Solvent | Reported Solubility |

| Aqueous | Water | Soluble |

| Strong Acid | Concentrated Sulfuric Acid | Soluble (forms a brown solution) |

| Organic Solvents | Ethanol, Acetone, Chloroform (inferred) | Likely soluble to some extent |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of C.I. Acid Yellow 99 in various solvents at a specified temperature.

Objective: To quantitatively determine the saturation solubility of C.I. Acid Yellow 99 in a selected solvent at a controlled temperature.

Materials:

-

C.I. Acid Yellow 99 powder

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dimethylformamide) of analytical grade

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks

-

Syringe filters (solvent-compatible, 0.45 µm pore size)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of C.I. Acid Yellow 99 powder to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved dye particles.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter. This step is crucial to remove any undissolved solids.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry volumetric flask.

-

Transfer the filtered saturated solution into the pre-weighed flask and record the exact volume.

-

Place the flask in a drying oven at a temperature sufficient to evaporate the solvent without causing thermal decomposition of the dye (e.g., 60-80°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

-

Weigh the flask containing the dried dye residue.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved C.I. Acid Yellow 99 by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility (S) can be expressed in grams per liter (g/L) using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

-

Safety Precautions:

-

Always work in a well-ventilated laboratory or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for C.I. Acid Yellow 99 and all solvents used in the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of C.I. Acid Yellow 99.

Caption: Workflow for the gravimetric determination of C.I. Acid Yellow 99 solubility.

This structured approach will enable researchers and professionals to generate reliable and reproducible solubility data for C.I. Acid Yellow 99, facilitating its effective use in various applications and ensuring product quality and performance.

References

An In-depth Technical Guide to the Safety and Handling of C.I. Acid Yellow 99 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for C.I. Acid Yellow 99 (CAS No. 10343-58-5) to ensure a safe laboratory environment. The following sections detail the hazards, protective measures, emergency procedures, and proper management of this chemical.

Chemical Identification and Properties

C.I. Acid Yellow 99 is a synthetic azo dye.[1] It is a dark yellow to brown fine powder that is soluble in water.[2][3][4][5]

Table 1: Physical and Chemical Properties of C.I. Acid Yellow 99

| Property | Value/Recommendation | Source(s) |

| Chemical Name | C.I. Acid Yellow 99 | |

| CAS Number | 10343-58-5 | |

| Synonyms | Acid Yellow GR, C.I. 13900 | |

| Molecular Formula | C16H13N4NaO8S.Cr | |

| Molecular Weight | 496.34 g/mol | |

| Appearance | Dark-Yellow Solid, Fine Powder | |

| Solubility | Soluble in Water | |

| pH | 6.0 - 7.5 (1% solution) | |

| Melting Point | 230°C (Approx.) | |

| Stability | Stable under normal temperatures and pressures. |

Hazard Identification and Toxicological Summary

The toxicological properties of C.I. Acid Yellow 99 have not been fully investigated. However, it may cause irritation to the eyes, skin, and respiratory tract. Ingestion may lead to irritation of the digestive tract. It is important to note that this compound contains chromium (VI), which is listed as a known carcinogen by the National Toxicology Program (NTP) and a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).

Table 2: Hazard Identification

| Hazard | Description | Source(s) |

| Eye Irritation | May cause eye irritation. | |

| Skin Irritation | May cause skin irritation. | |

| Inhalation | May cause respiratory tract irritation. | |

| Ingestion | May cause irritation of the digestive tract. | |

| Chronic Effects | Contains Chromium (VI) compounds, which are known carcinogens. |

Personal Protective Equipment (PPE)

To ensure safe handling, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate clothing to prevent skin exposure. | |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. |

Experimental Protocols

Safe Handling of Powdered C.I. Acid Yellow 99

This protocol outlines the steps for safely weighing and preparing a solution of C.I. Acid Yellow 99.

Preparation:

-

Conduct all work inside a chemical fume hood.

-

Ensure the work area is clean and free of incompatible materials.

Weighing:

-

Tare a suitable container on an analytical balance.

-

Carefully weigh the desired amount of C.I. Acid Yellow 99 powder, avoiding dust generation. Use a spatula and handle the powder gently.

Dissolving:

-

Add the powder to the desired solvent (e.g., deionized water) in a volumetric flask or beaker.

-

Due to its water solubility, it should dissolve readily. Use a magnetic stirrer if necessary to ensure complete dissolution.

Storage:

-

Transfer the solution to a clearly labeled, sealed container.

-

The label should include the chemical name, concentration, date of preparation, and appropriate hazard warnings.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

References

- 1. CAS 10343-58-5: C.I. Acid Yellow 99 | CymitQuimica [cymitquimica.com]

- 2. Acid Yellow Dyes GR(AciD Yellow 99) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]

- 3. ACID YELLOW 99 | 10343-58-5 [amp.chemicalbook.com]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. Acid Yellow 99 (C.I. 13900) | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for C.I. Acid Yellow 99 as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 99 is a synthetic organic acid dye belonging to the azo class.[1] While primarily utilized in the textile and leather industries for its vibrant yellow hue and good fastness properties, its anionic nature suggests its potential as a biological stain for microscopic applications.[1][2][3] Acid dyes, being negatively charged, are employed in histology to stain positively charged (acidophilic) tissue components such as the cytoplasm, muscle fibers, and collagen.[4] The staining mechanism is primarily based on electrostatic interactions between the anionic dye molecules and the cationic sites within the tissue.

This document provides a detailed, generalized protocol for the preparation and application of C.I. Acid Yellow 99 as a biological stain, based on the established principles of acid dye staining. As there is limited published data on its specific use in biological applications, the following protocols and expected results should be considered a starting point for further optimization.

Physicochemical Properties of C.I. Acid Yellow 99

A summary of the key properties of C.I. Acid Yellow 99 is presented in the table below for easy reference.

| Property | Value/Description | Reference |

| C.I. Name | Acid Yellow 99 | |

| C.I. Number | 13900 | |

| CAS Number | 10343-58-5 | |

| Molecular Formula | C16H13N4NaO8S | |

| Molecular Weight | 444.35 g/mol | |

| Appearance | Yellow powder | |

| Class | Azo, Metal Complex | |

| Solubility | Soluble in water. |

Principle of Staining

In histological staining, the interaction between a dye and tissue components is governed by chemical and physical principles. Acid dyes, such as C.I. Acid Yellow 99, are anionic, carrying a net negative charge. In an acidic solution, tissue proteins become protonated, exposing positively charged amino groups. These cationic sites then electrostatically attract the anionic dye molecules, resulting in the staining of acidophilic structures. The intensity and specificity of the staining can be modulated by factors such as the pH of the staining solution, dye concentration, and staining duration.

A diagram illustrating the general principle of acid dye staining is provided below.

Caption: General principle of acid dye staining.

Experimental Protocols

The following are generalized protocols for the preparation of C.I. Acid Yellow 99 staining solutions and a standard staining procedure for paraffin-embedded tissue sections. These protocols are based on common practices for acid dyes and may require optimization for specific tissues and applications.

Preparation of Staining Solutions

1. Stock Solution (1% w/v):

-

Accurately weigh 1.0 g of C.I. Acid Yellow 99 powder.

-

Dissolve the powder in 100 mL of distilled water in a clean glass beaker.

-

Use a magnetic stirrer to ensure the dye is completely dissolved. Gentle heating may be applied if necessary.

-

Filter the solution using Whatman No. 1 filter paper to remove any undissolved particles.

-

Store the stock solution in a labeled, airtight, and light-protected container at room temperature.

2. Working Solution (0.1% - 0.5% w/v):

-

Dilute the 1% stock solution with distilled water to the desired working concentration. For example, to make a 0.2% solution, mix 20 mL of the stock solution with 80 mL of distilled water.

-

To enhance staining, the pH of the working solution can be lowered by adding a few drops of glacial acetic acid (e.g., 0.5% - 1.0%). The final pH should be verified with a pH meter.

Staining Protocol for Paraffin-Embedded Sections

The following workflow outlines the key steps for staining paraffin-embedded tissue sections with C.I. Acid Yellow 99.

Caption: Experimental workflow for staining.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 2 changes, 3 minutes each.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled Water: Rinse for 5 minutes.

-

-

Staining:

-

Immerse the slides in the C.I. Acid Yellow 99 working solution for 1-5 minutes. The optimal staining time should be determined empirically.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

For improved differentiation, a very brief rinse in a weak acetic acid solution (e.g., 0.2% acetic acid) can be performed.

-

-

Dehydration:

-

Dehydrate the sections through a graded series of ethanol:

-

95% Ethanol: 10 dips.

-

100% Ethanol: 2 changes, 2 minutes each.

-

-

-

Clearing:

-

Clear the slides in xylene or a suitable xylene substitute: 2 changes, 2 minutes each.

-

-

Mounting:

-

Apply a coverslip using a compatible mounting medium.

-

Expected Results and Interpretation

-

Cytoplasm, muscle fibers, collagen, and erythrocytes: Expected to stain in varying shades of yellow.

-

Nuclei: Should remain unstained or be counterstained with a suitable nuclear stain (e.g., hematoxylin) in a contrasting color (blue/purple).

The intensity of the yellow staining will depend on the concentration of the dye, the duration of the staining, the pH of the solution, and the nature of the tissue component.

Safety and Handling

C.I. Acid Yellow 99 should be handled with care in a laboratory setting. Standard safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.

-

Store the dye in a cool, dry place away from direct sunlight.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Concluding Remarks

C.I. Acid Yellow 99 presents a potential alternative as a yellow counterstain in various histological applications. Its properties as an acid dye make it suitable for staining acidophilic tissue components. The provided protocols offer a foundational methodology for researchers to explore its utility as a biological stain. Further optimization of dye concentration, pH, and staining times will be necessary to achieve optimal results for specific research needs.

References

Application Notes and Protocols for the Histological Staining of Collagen Fibers

A Note on C.I. Acid Yellow 99: Initial searches for established histological protocols for the specific staining of collagen fibers using C.I. Acid Yellow 99 (CAS 10343-58-5) did not yield established applications for this purpose in the scientific literature. C.I. Acid Yellow 99 is primarily documented as an industrial dye.[1][2] Therefore, this document provides detailed application notes and protocols for a classic and widely-used histological method that employs a yellow dye component for the differential staining of collagen: the Van Gieson stain.

Van Gieson Stain for Collagen Fibers

Introduction and Principles

The Van Gieson stain is a widely used histological technique for differentiating collagen from other connective tissues, such as muscle and cytoplasm.[3] It is a mixture of two acidic dyes, picric acid and acid fuchsin, which provides a sharp and vibrant contrast.[3][4] The differential staining is based on the molecular size and affinity of the dyes for different tissue components in a highly acidic environment provided by the picric acid.

The smaller picric acid molecules rapidly penetrate all tissues, staining cytoplasmic elements, muscle, and red blood cells yellow. In contrast, the larger acid fuchsin molecules are selectively taken up by the more porous collagen fibers, displacing the picric acid and staining the collagen a brilliant red or pink. The result is a striking visual differentiation: red/pink collagen against a yellow background, with nuclei typically stained blue-black by a preceding hematoxylin stain.

Applications in Research and Drug Development

The Van Gieson stain is invaluable for both routine histology and specialized pathological assessment. Its applications include:

-

Fibrosis Assessment: It is extensively used to visualize and assess the extent of fibrosis (the excessive accumulation of collagen) in various organs, including the liver, kidneys, and lungs, which is critical in studying disease progression and the efficacy of anti-fibrotic therapies.

-

Tumor Pathology: The stain helps differentiate tumors arising from smooth muscle and those rich in collagen, aiding in diagnosis.

-

Connective Tissue Studies: It is a fundamental tool for researchers studying the structure and organization of connective tissue in both normal and pathological states.

Limitations

Despite its utility, the Van Gieson stain has some limitations:

-

It may not effectively stain very fine or immature collagen fibrils, potentially leading to an underestimation of total collagen content.

-

The red stain from acid fuchsin can fade over time, especially if sections are not properly stored or were exposed to alkaline conditions.

-

The acidic nature of the Van Gieson solution can weaken the staining of nuclei by some types of hematoxylin; therefore, an acid-resistant iron hematoxylin (like Weigert's) is recommended for optimal results.

Quantitative Data and Reagent Preparation

The key to successful Van Gieson staining lies in the correct preparation and application of the staining solutions.

| Reagent | Component | Quantity | Notes |

| Weigert's Iron Hematoxylin (Working Solution) | Solution A: 1% Hematoxylin in 95% Ethanol | Equal Parts | Mix just before use. The working solution is typically stable for a few days. |

| Solution B: 4% Ferric Chloride in distilled water with 1% HCl | Equal Parts | ||

| Van Gieson's Staining Solution | Saturated Aqueous Picric Acid (approx. 1.2%) | 100 mL | |

| 1% Aqueous Acid Fuchsin | 5 - 15 mL | The amount of acid fuchsin can be adjusted to modify staining intensity. |

| Parameter | Value/Range | Purpose |

| Fixation | 10% Neutral Buffered Formalin | To preserve tissue structure. |

| Section Thickness | 5-6 µm | Optimal for dye penetration and visualization. |

| Nuclear Staining Time | 5 - 10 minutes | To achieve crisp, dark nuclear staining. |

| Van Gieson Staining Time | 1 - 5 minutes | Sufficient time for differential staining. |

| Differentiation | 95% Ethanol | To remove excess stain. This step must be rapid to avoid destaining the collagen. |

Experimental Protocols

Protocol 1: Van Gieson Staining of Paraffin-Embedded Sections

This protocol outlines the standard procedure for staining collagen fibers in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Van Gieson's Staining Solution

-

1% Hydrochloric Acid in 70% Ethanol (Acid Alcohol)

-

Xylene

-

Graded Alcohols (100%, 95%)

-

Distilled Water

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse well in running tap water, then in distilled water.

-

-

Nuclear Staining:

-

Prepare fresh Weigert's working hematoxylin solution by mixing equal parts of Solution A and Solution B.

-

Immerse slides in the working hematoxylin solution for 5-10 minutes.

-

Wash in running tap water for 5 minutes.

-

Differentiate briefly (a few seconds) in 1% acid alcohol.

-

Wash again in running tap water until the water runs clear and sections appear blue.

-

-

Collagen and Cytoplasm Staining:

-

Immerse slides in Van Gieson's staining solution for 1-5 minutes.

-

-

Dehydration and Mounting:

-

Transfer slides directly to 95% ethanol for rapid differentiation (a few seconds). Do not rinse with water as acid fuchsin is water-soluble.

-

Continue dehydration with two changes of 100% ethanol.

-

Clear the sections with two changes of xylene for 3 minutes each.

-

Mount the coverslip with a resinous mounting medium.

-

Expected Results:

-

Collagen: Bright Red / Pink

-

Muscle, Cytoplasm, Red Blood Cells: Yellow

-

Nuclei: Blue-Black / Black

Visualizations

References

Application Notes: C.I. Acid Yellow 99 as a Histological Counterstain

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 99 (C.I. 13900) is a synthetic, water-soluble anionic dye belonging to the azo class.[1][2] While primarily utilized in the textile, leather, and paper industries for its vibrant yellow hue and good fastness properties, its application can be extended to histology as a counterstain.[1][3] In histological staining, counterstains provide essential contrast to the primary stain, allowing for the clear differentiation of various tissue components and cellular structures.

Acid dyes, being negatively charged, are used to stain basic (acidophilic) tissue components such as cytoplasm, muscle, and collagen.[4] C.I. Acid Yellow 99, as an acid dye, is theoretically suitable for this purpose. Although not widely documented in standard histological literature, it can be employed as a substitute for other yellow counterstains like Metanil Yellow or Orange G in various polychromatic staining techniques, most notably in variants of Masson's Trichrome stain. These methods are crucial in preclinical and toxicologic pathology for assessing fibrosis, cirrhosis, and other pathological changes in tissue architecture.

Chemical and Physical Properties

A summary of the key properties of C.I. Acid Yellow 99 is presented below for reference in reagent preparation and safety considerations.

| Property | Value | Reference |

| C.I. Name | Acid Yellow 99 | |

| C.I. Number | 13900 | |

| CAS Number | 10343-58-5 | |

| Molecular Formula | C₁₆H₁₃N₄NaO₈S | |

| Molecular Weight | 444.35 g/mol | |

| Appearance | Yellow to brown powder | |

| Solubility | Soluble in water | |

| Synonyms | Acid Yellow GR, Acid Yellow GRN, Acid Yellow 3KM |

Principles of Use in Trichrome Staining

Trichrome staining methods are invaluable for differentiating collagen from other tissues like muscle and cytoplasm. The technique relies on the sequential application of different anionic dyes of varying molecular weights in an acidic solution. The principle involves a competition between the dyes for binding sites on tissue components.

A polyacid, such as phosphomolybdic or phosphotungstic acid, is used as a differentiating agent. It is believed to act as a "colorless dye," displacing the initial red plasma stain (e.g., Biebrich Scarlet) from the more porous collagen fibers while the denser cytoplasm and muscle retain it. A subsequent counterstain (traditionally Aniline Blue or Light Green) then binds to the collagen.

In variants where collagen is stained blue/green and cytoplasm is counterstained yellow, a low molecular weight yellow dye can be applied. It effectively stains erythrocytes and provides a contrasting background to the stained nuclei and collagen, enhancing overall detail.

Experimental Protocols

The following protocol is a modification of Masson's Trichrome, adapted to utilize a yellow counterstain like C.I. Acid Yellow 99 for cytoplasm and muscle. As specific literature for C.I. Acid Yellow 99 in histology is sparse, this protocol is based on established methods for similar yellow dyes, such as Metanil Yellow. Optimization of staining times and concentrations is highly recommended.

Preparation of Staining Solutions

It is crucial to handle all chemical reagents according to their Safety Data Sheets (SDS) in a well-ventilated area.

| Solution | Reagent | Amount | Instructions |

| Bouin's Fluid | Saturated Aqueous Picric Acid | 75 mL | Mix components thoroughly. Store at room temperature. |

| Formaldehyde, 37-40% | 25 mL | ||

| Glacial Acetic Acid | 5 mL | ||

| Weigert's Iron Hematoxylin | Solution A: | Mix equal parts of Solution A and B immediately before use. This working solution is stable for only a few days. | |

| Hematoxylin | 1 g | ||

| 95% Ethanol | 100 mL | ||

| Solution B: | |||

| Ferric Chloride, 29% Aqueous | 4 mL | ||

| Distilled Water | 95 mL | ||

| Hydrochloric Acid, Concentrated | 1 mL | ||

| Biebrich Scarlet-Acid Fuchsin | Biebrich Scarlet, 1% Aqueous | 90 mL | Mix components thoroughly. |

| Acid Fuchsin, 1% Aqueous | 10 mL | ||

| Glacial Acetic Acid | 1 mL | ||

| Phosphomolybdic/Phosphotungstic Acid | Phosphomolybdic Acid | 5 g | Dissolve in distilled water. |

| Phosphotungstic Acid | 5 g | ||

| Distilled Water | 200 mL | ||

| Aniline Blue Solution | Aniline Blue | 2.5 g | Dissolve Aniline Blue in water, then add acetic acid. |

| Glacial Acetic Acid | 2 mL | ||

| Distilled Water | 100 mL | ||

| C.I. Acid Yellow 99 Counterstain | C.I. Acid Yellow 99 Powder | 0.2 g | Dissolve powder in water, then add acetic acid. Concentration may require optimization (range 0.1-0.5%). |

| Distilled Water | 100 mL | ||

| Glacial Acetic Acid | 0.2 mL | ||

| 1% Acetic Acid Rinse | Glacial Acetic Acid | 1 mL | Add acid to water. |

| Distilled Water | 99 mL |

Staining Workflow for Paraffin Sections